molecular formula C14H23NO3 B6604897 2-(2-methylpiperidine-1-carbonyl)-1-(propan-2-yl)cyclopropane-1-carboxylic acid CAS No. 2137578-91-5

2-(2-methylpiperidine-1-carbonyl)-1-(propan-2-yl)cyclopropane-1-carboxylic acid

Cat. No. B6604897
CAS RN: 2137578-91-5
M. Wt: 253.34 g/mol
InChI Key: GWPDBHSVRAESGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Methylpiperidine-1-carbonyl)-1-(propan-2-yl)cyclopropane-1-carboxylic acid, also known as 2-MPCA, is a cyclic carboxylic acid that has been used in a variety of scientific research applications. It is a versatile compound that can be used in a range of experiments, including those related to biochemistry, physiology, and pharmacology. In We will also discuss potential future directions for the compound.

Scientific Research Applications

2-(2-methylpiperidine-1-carbonyl)-1-(propan-2-yl)cyclopropane-1-carboxylic acid has been used in a variety of scientific research applications, including biochemistry, physiology, and pharmacology. In biochemistry, 2-(2-methylpiperidine-1-carbonyl)-1-(propan-2-yl)cyclopropane-1-carboxylic acid has been used as an inhibitor of enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). In physiology, 2-(2-methylpiperidine-1-carbonyl)-1-(propan-2-yl)cyclopropane-1-carboxylic acid has been used to study the effects of inflammation on the body. In pharmacology, 2-(2-methylpiperidine-1-carbonyl)-1-(propan-2-yl)cyclopropane-1-carboxylic acid has been used to study the effects of drugs on the body.

Mechanism of Action

2-(2-methylpiperidine-1-carbonyl)-1-(propan-2-yl)cyclopropane-1-carboxylic acid works by inhibiting the activity of enzymes, such as COX-2 and 5-LOX. COX-2 is an enzyme that is involved in the production of prostaglandins, which are molecules that are involved in inflammation. 5-LOX is an enzyme that is involved in the production of leukotrienes, which are molecules that are also involved in inflammation. By inhibiting the activity of these enzymes, 2-(2-methylpiperidine-1-carbonyl)-1-(propan-2-yl)cyclopropane-1-carboxylic acid can reduce inflammation in the body.
Biochemical and Physiological Effects
2-(2-methylpiperidine-1-carbonyl)-1-(propan-2-yl)cyclopropane-1-carboxylic acid has been shown to have anti-inflammatory and analgesic effects in the body. It has been shown to reduce the production of prostaglandins and leukotrienes, which can reduce inflammation and pain. It has also been shown to reduce the production of nitric oxide, which can reduce oxidative stress and improve cardiovascular health.

Advantages and Limitations for Lab Experiments

2-(2-methylpiperidine-1-carbonyl)-1-(propan-2-yl)cyclopropane-1-carboxylic acid has a number of advantages for use in lab experiments. It is easy to synthesize, and it is relatively stable. It is also relatively non-toxic, which makes it safe for use in experiments. However, it does have some limitations. It is not soluble in water, which can make it difficult to use in some experiments. It is also not very soluble in organic solvents, which can make it difficult to use in other experiments.

Future Directions

There are a number of potential future directions for 2-(2-methylpiperidine-1-carbonyl)-1-(propan-2-yl)cyclopropane-1-carboxylic acid. It could be used in combination with other compounds to further reduce inflammation and pain. It could also be used to study the effects of drugs on the body, as well as the effects of inflammation on the body. Additionally, it could be used to study the effects of oxidative stress on the body, as well as the effects of nitric oxide on the body. Finally, it could be used to study the effects of other compounds on the body, such as hormones and neurotransmitters.

Synthesis Methods

2-(2-methylpiperidine-1-carbonyl)-1-(propan-2-yl)cyclopropane-1-carboxylic acid can be synthesized through a variety of methods, including the Williamson ether synthesis or the Pd-catalyzed Heck reaction. In the Williamson ether synthesis, 2-(2-methylpiperidine-1-carbonyl)-1-(propan-2-yl)cyclopropane-1-carboxylic acid is produced by combining a halide with a hydroxyalkyl halide in the presence of a base. In the Pd-catalyzed Heck reaction, 2-(2-methylpiperidine-1-carbonyl)-1-(propan-2-yl)cyclopropane-1-carboxylic acid is produced by combining an alkyl halide with an alkene in the presence of a palladium catalyst.

properties

IUPAC Name

2-(2-methylpiperidine-1-carbonyl)-1-propan-2-ylcyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3/c1-9(2)14(13(17)18)8-11(14)12(16)15-7-5-4-6-10(15)3/h9-11H,4-8H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWPDBHSVRAESGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)C2CC2(C(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methylpiperidine-1-carbonyl)-1-(propan-2-yl)cyclopropane-1-carboxylic acid

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